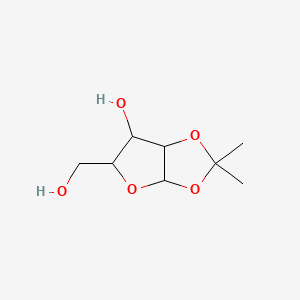

1,2-O-Isopropylidene-b-L-lyxofuranose

Description

Contextualization of Furanose Structural Motifs in Carbohydrate Chemistry

In solution, monosaccharides often exist in an equilibrium between their open-chain and cyclic forms, and can interconvert between furanose and pyranose structures. dextrauk.com The furanose ring is characterized by its flexibility, capable of adopting several conformations such as the "envelope" and "twist" forms. taylorandfrancis.com This conformational flexibility plays a role in the reactivity and biological recognition of furanose-containing molecules. The configuration of the anomeric carbon (the former carbonyl carbon) gives rise to α and β anomers, which further diversifies the structural possibilities and chemical properties of these sugars. iucr.org

Significance of Acetal (B89532) and Ketal Protecting Groups in Stereocontrolled Organic Synthesis

In the multi-step synthesis of complex molecules like carbohydrates, it is often necessary to mask certain functional groups to prevent them from reacting while other parts of the molecule are being modified. Acetal and ketal groups are highly effective "protecting groups" for diols (compounds with two hydroxyl groups). chemicalbook.com These groups are formed by reacting the diol with an aldehyde or a ketone, respectively, under acidic conditions. researchgate.net

The primary advantage of acetal and ketal protecting groups is their stability under neutral to strongly basic conditions, which are common in many organic reactions. unl.pthacettepe.edu.tr This stability allows chemists to perform reactions such as oxidations, reductions, or the addition of strong nucleophiles on other parts of the molecule without affecting the protected hydroxyl groups. researchgate.netacs.org Once the desired transformations are complete, the acetal or ketal group can be easily removed through hydrolysis with aqueous acid, regenerating the original diol. acs.orgnih.gov This reversible protection strategy is a cornerstone of stereocontrolled organic synthesis, enabling the creation of complex, stereochemically defined products. unl.pthacettepe.edu.tr

Overview of 1,2-O-Isopropylidene Protection in Carbohydrate Derivatization

A widely used ketal protecting group in carbohydrate chemistry is the isopropylidene group, also known as an acetonide. chemicalbook.com It is formed by reacting a carbohydrate with acetone (B3395972), typically in the presence of an acid catalyst. researchgate.net This reaction is particularly useful for protecting adjacent hydroxyl groups, such as those at the 1 and 2 positions of a furanose ring, to form a five-membered dioxolane ring. chemicalbook.com The formation of this cyclic ketal, a 1,2-O-isopropylidene derivative, renders the protected hydroxyls inert to a variety of reaction conditions. chemicalbook.comresearchgate.net

This protection strategy offers high regioselectivity, allowing chemists to target specific diols within a sugar molecule. chemicalbook.com The isopropylidene group is stable under basic and nucleophilic conditions, making it compatible with many subsequent synthetic steps, including glycosylation reactions. chemicalbook.comresearchgate.net When the protection is no longer needed, the isopropylidene group can be selectively removed under mild acidic conditions. researchgate.netresearchgate.net This strategic protection and deprotection is crucial for the synthesis of complex carbohydrates and glycoconjugates, including various derivatives of sugars like D-glucose and D-mannose. hacettepe.edu.trnih.govnih.gov

Data on 1,2-O-Isopropylidene-lyxofuranose

Specific experimental data for 1,2-O-Isopropylidene-β-L-lyxofuranose is scarce in publicly available literature. However, detailed structural information has been published for its enantiomer, 1,2-O-Isopropylidene-β-D-lyxofuranose. Enantiomers share the same molecular formula and weight, and many physical properties, differing primarily in their interaction with plane-polarized light.

| Property | Value (for D-enantiomer) |

| Chemical Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Furanose Ring Conformation | Twisted |

| Isopropylidene Ring Conformation | Envelope |

Data sourced from crystallographic studies on the D-enantiomer. iucr.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 O Isopropylidene β L Lyxofuranose and Its Enantiomers

Retrosynthetic Analysis and Strategic Disconnections for Furanose Systems

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. deanfrancispress.com For furanose systems, the analysis begins with the target cyclic structure and works backward to identify logical bond cleavages, known as disconnections.

The furanose ring is a cyclic hemiacetal (from an aldose) or hemiketal (from a ketose), formed by an intramolecular reaction between a hydroxyl group and a carbonyl group on the same sugar chain. uomustansiriyah.edu.iq The most strategic disconnection in a furanose ring is the cleavage of the anomeric carbon-oxygen bond (C1-O) within the ring. This transform simplifies the cyclic hemiacetal back to its open-chain hydroxy-aldehyde precursor. This open-chain form is a key intermediate in retrosynthetic planning as it reveals the linear polyhydroxy backbone from which the furanose is derived.

Further disconnections can then be planned on the linear precursor, breaking carbon-carbon bonds to simplify the molecule into smaller, more fundamental building blocks. This systematic approach allows chemists to map out multiple potential synthetic pathways from simple starting materials to the complex furanose target. deanfrancispress.com

Classical and Contemporary Synthetic Routes to 1,2-O-Isopropylidene-β-D/L-lyxofuranose

The synthesis of 1,2-O-Isopropylidene-β-lyxofuranose can be achieved through several strategic pathways, often starting from more common and abundant monosaccharides. These routes rely on a series of stereocontrolled reactions to manipulate the stereocenters of the starting material into the desired lyxo- configuration.

One of the established routes to the D-enantiomer, 1,2-O-Isopropylidene-β-D-lyxofuranose, begins with the ubiquitous monosaccharide D-glucose. nih.gov This multi-step synthesis proceeds through D-gulose as a key intermediate. The conversion of D-glucose to D-gulose involves epimerization at specific carbon atoms, a non-trivial transformation that reconfigures the stereochemistry of the sugar backbone. Once D-gulose is obtained, a series of reactions involving protection, oxidation, reduction, and deprotection are employed to yield the target D-lyxofuranose derivative. nih.gov This pathway, while effective, underscores the complexity of carbohydrate synthesis, where each step must be carefully controlled to achieve the desired stereochemical outcome.

A more contemporary and highly stereoselective approach involves the oxidation of a precursor furanose derivative to an intermediate ulose (a keto-sugar), followed by a stereospecific reduction. nih.gov For the synthesis of 1,2-O-Isopropylidene-β-D-lyxofuranose, a common starting material is 1,2-O-isopropylidene-5-O-t-butyldiphenylsilyl-β-D-arabino-furanose. nih.gov

The key steps in this synthesis are:

Oxidation: The hydroxyl group at the C3 position of the arabino-furanose precursor is oxidized to a ketone. This creates a 3-ulose intermediate.

Reduction: The intermediate ulose is then subjected to a reduction reaction. The choice of reducing agent and reaction conditions is critical to ensure high stereoselectivity. The reduction proceeds with total stereoselection, with the hydride attacking from the more sterically accessible face of the furanose ring to yield the lyxo- configuration. nih.gov

Desilylation: The final step involves the removal of the silyl (B83357) protecting group at the C5 position to afford the target 1,2-O-Isopropylidene-β-D-lyxofuranose. nih.gov

This oxidation-reduction sequence is a powerful strategy in carbohydrate chemistry for inverting the stereochemistry at a specific carbon center.

Controlling stereochemistry is paramount in carbohydrate synthesis. This includes controlling the configuration of newly formed chiral centers and directing the cyclization of the open-chain sugar to favor the five-membered furanose ring over the six-membered pyranose ring. masterorganicchemistry.com In aqueous solutions, sugars exist in equilibrium between their open-chain and cyclic forms, with the pyranose form often being thermodynamically favored for hexoses like glucose. masterorganicchemistry.com

To achieve stereoselective furanose ring formation, chemists employ various strategies:

Template-Directed Synthesis: Using pre-existing stereocenters on the sugar backbone to influence the stereochemical outcome of subsequent reactions.

Catalyst Control: Employing specific catalysts, such as certain Lewis acids or transition metal complexes, that can direct the formation of a particular anomer (α or β) or ring size (furanose vs. pyranose). acs.org

Protecting Group Strategy: The strategic placement of protecting groups can lock the sugar into a specific conformation that favors furanose ring closure.

These approaches are essential for synthesizing a single, pure isomer of a complex carbohydrate like 1,2-O-Isopropylidene-β-L-lyxofuranose. acs.orgnih.gov

Protection Strategies and Regioselectivity in Lyxofuranose Synthesis

The hydroxyl groups of carbohydrates are chemically similar, making it challenging to react with just one of them selectively. Therefore, the use of protecting groups is a cornerstone of carbohydrate synthesis. The isopropylidene group, forming a cyclic ketal, is particularly useful for protecting cis-diol functionalities.

O-isopropylidenation is a common method for protecting hydroxyl groups in carbohydrate chemistry. koreascience.kr The reaction typically involves treating the sugar with acetone (B3395972) or a related reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. nih.govnih.gov The regioselectivity of this reaction—which pair of hydroxyl groups reacts—is influenced by both kinetic and thermodynamic factors.

Several methods have been developed for the O-isopropylidenation of sugars, each with its own advantages. researchgate.net The choice of catalyst and reaction conditions can significantly affect the yield and selectivity of the product. colab.ws For instance, it has been noted that the direct isopropylidenation of D-lyxose tends to yield the 2,3-O-isopropylidenefuranose derivative, highlighting the need for strategic, multi-step approaches to obtain the desired 1,2-O-isopropylidene isomer. nih.gov

Interactive Table: Comparison of O-Isopropylidenation Methods

| Reagent | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Acetone | Sulfuric Acid (H₂SO₄) | Room Temperature | Traditional, cost-effective method. nih.gov |

| 2,2-Dimethoxypropane (DMP) | p-Toluenesulfonic acid (TsOH·H₂O) | 70 °C | Efficient, drives reaction by producing methanol. nih.gov |

| Acetone | Bromodimethylsulfonium bromide (BDMS) | Room Temperature | Mild conditions, good yields, non-aqueous workup. nih.gov |

| Acetone | Tetrabutylammonium tribromide (TBATB) | Room Temperature | Low catalyst loading, mild conditions. researchgate.net |

| Acetone | [Cp*IrCl₂]₂ | Room Temperature | Efficient for a wide range of sugars. researchgate.net |

| Acetone | Macroporous acidic cation exchange resin | N/A | Heterogeneous catalyst, easy to remove and regenerate. researchgate.net |

Selective Functionalization of Hydroxyl Groups in Protected Furanoses

The strategic manipulation of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex molecules with defined stereochemistry and functionality. In the context of 1,2-O-isopropylidene-β-L-lyxofuranose and its D-enantiomer, the presence of two free hydroxyl groups at the C3 and C5 positions offers opportunities for selective functionalization. The differing reactivity of the secondary C3-hydroxyl and the primary C5-hydroxyl group allows for regioselective reactions, a common strategy in the synthesis of carbohydrate-based derivatives.

The primary hydroxyl group at the C5 position is generally more sterically accessible and nucleophilic than the secondary hydroxyl group at C3. This inherent difference in reactivity can be exploited to achieve selective protection or derivatization at the C5 position under carefully controlled reaction conditions.

A notable example of this selectivity is demonstrated in the synthesis of 1,2-O-isopropylidene-β-D-lyxofuranose. beilstein-journals.org The synthetic route commences with the selective protection of the primary hydroxyl group of a related arabinofuranose derivative. Specifically, 1,2-O-isopropylidene-5-O-t-butyldiphenylsilyl-β-D-arabinofuranose is utilized as a key intermediate. beilstein-journals.org In this molecule, the bulky t-butyldiphenylsilyl (TBDPS) group has been selectively introduced at the C5 position, leaving the C3 hydroxyl group available for subsequent transformations.

This protected intermediate then undergoes oxidation at the C3 position, followed by a highly stereoselective reduction of the resulting ulose. This reduction proceeds from the more accessible Re (α) face to furnish 1,2-O-isopropylidene-5-O-t-butyldiphenylsilyl-β-D-lyxofuranose. beilstein-journals.org The final step involves the removal of the silyl protecting group to yield the target 1,2-O-isopropylidene-β-D-lyxofuranose. beilstein-journals.org This synthetic sequence underscores the principle of selective functionalization, where the C5 hydroxyl is temporarily masked to allow for chemical manipulation at the C3 position. The same strategy can be applied to the L-enantiomer, starting from the corresponding L-arabinofuranose derivative.

While specific literature on a wide array of selective functionalizations of 1,2-O-isopropylidene-β-L-lyxofuranose is limited due to its relative rarity, the principles of carbohydrate chemistry allow for predictions of its reactivity. beilstein-journals.org The selective acylation of hydroxyl groups is a common transformation. For instance, in the related compound 2,3-O-isopropylidene-α-D-lyxofuranose, the free hydroxyl groups can be readily acylated to form diacetate and dibenzoate derivatives. nih.gov It is expected that 1,2-O-isopropylidene-β-L-lyxofuranose would undergo similar reactions. Under controlled conditions, employing one equivalent of an acylating agent in the presence of a base like pyridine, preferential acylation of the more reactive primary C5-hydroxyl group would be anticipated.

The following table summarizes the expected regioselective functionalization at the C5-hydroxyl group based on established principles and analogous reactions.

| Reaction Type | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Silylation | t-Butyldiphenylsilyl chloride (TBDPSCl), imidazole, DMF | 1,2-O-Isopropylidene-5-O-t-butyldiphenylsilyl-β-L-lyxofuranose |

| Acylation | Acetyl chloride or Acetic anhydride (B1165640) (1 eq.), pyridine, low temperature | 5-O-Acetyl-1,2-O-isopropylidene-β-L-lyxofuranose |

| Benzoylation | Benzoyl chloride (1 eq.), pyridine, low temperature | 5-O-Benzoyl-1,2-O-isopropylidene-β-L-lyxofuranose |

| Tosylation | Tosyl chloride (1 eq.), pyridine, low temperature | 1,2-O-Isopropylidene-5-O-tosyl-β-L-lyxofuranose |

Following the selective functionalization of the C5 hydroxyl group, the C3 hydroxyl group becomes available for further chemical modification. This stepwise approach allows for the synthesis of a variety of differentially protected lyxofuranose derivatives, which can serve as valuable building blocks in the synthesis of more complex molecules, such as nucleoside analogues or oligosaccharides. For example, after protection of the C5-hydroxyl, the C3-hydroxyl group could be oxidized, inverted, or substituted to introduce different functionalities at this position.

Conversely, to achieve selective functionalization at the C3 position, a strategy involving the protection of both C3 and C5 hydroxyls followed by selective deprotection of the C3 protecting group could be envisioned, although this would likely be a more complex synthetic route. Given the inherent reactivity difference, the more straightforward approach involves initial functionalization of the C5 hydroxyl group.

Stereochemical and Conformational Analysis of 1,2 O Isopropylidene β L Lyxofuranose

Furanose Ring Conformation and Puckering Parameters

The five-membered furanose ring is not planar and adopts various puckered conformations to minimize steric strain. These conformations are often described by puckering parameters, which quantify the degree and nature of the deviation from a mean plane. In the case of the D-enantiomer, 1,2-O-Isopropylidene-β-D-lyxofuranose, crystallographic data reveals that the pentofuranose (B7776049) ring exists in a twisted conformation. nih.gov The puckering parameters, calculated using the Cremer and Pople method, are Q = 0.3175 (12) Å and φ = 117.6 (2)°. nih.gov

The conformational landscape of furanose rings is typically characterized by a continuous pseudorotational itinerary between two main types of puckered forms: the envelope (E) and the twist (T) conformations. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

For 1,2-O-Isopropylidene-β-D-lyxofuranose, the pentofuranose ring is found in a twisted conformation involving atoms C6 and C9. nih.gov This specific conformation is a result of the intricate balance of steric and electronic interactions within the molecule, including the constraints imposed by the fused isopropylidene ring. It is noteworthy that in other furanose derivatives, both twisted and envelope conformers are observed, and the preferred conformation can be influenced by substitution patterns and intermolecular interactions in the crystal lattice. researchgate.net

Stereochemistry of the Isopropylidene Ring System

The fusion of the isopropylidene group to the C1 and C2 hydroxyls of the lyxofuranose ring introduces a second five-membered ring. This dioxolane ring also adopts a puckered conformation. In the crystal structure of 1,2-O-Isopropylidene-β-D-lyxofuranose, the isopropylidene ring exhibits an envelope conformation with the O1 atom out of the plane. nih.gov The puckering parameters for this ring are Q(2) = 0.3192 (11) Å and φ = 187.1 (2)°. nih.gov This particular conformation has been observed in other carbohydrate derivatives containing an isopropylidene fragment. nih.gov

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and conformation of organic molecules in solution. wikipedia.org For carbohydrates like 1,2-O-Isopropylidene-β-L-lyxofuranose, NMR provides detailed information about the connectivity of atoms, the stereochemistry of chiral centers, and the preferred conformation of the ring systems. diva-portal.org

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in the stereochemical analysis of carbohydrates. wikipedia.org Chemical shifts and coupling constants are key parameters obtained from NMR spectra that provide insights into the molecular structure.

The ¹H NMR spectrum of a carbohydrate provides a wealth of information. The chemical shifts of the ring protons are typically found in the range of 3-6 ppm, with anomeric protons resonating at lower fields (4.5-5.5 ppm). wikipedia.org Vicinal proton-proton coupling constants (³JHH) are particularly useful for determining the dihedral angles between adjacent protons, which in turn helps to define the conformation of the furanose ring. wikipedia.org

For furanosides with a fused 2,3-O-isopropylidene ring, characteristic coupling constants can be indicative of specific conformations. rsc.org For instance, in a series of alkyl 2,3-O-isopropylidene-β-D-ribofuranosides, a near-zero coupling constant between H1 and H2 (J1,2) and between H3 and H4 (J3,4) was observed, which is characteristic of a specific ring conformation. nih.gov While specific ¹H NMR data for 1,2-O-Isopropylidene-β-L-lyxofuranose is not detailed in the provided search results, the principles of conformational analysis based on coupling constants are directly applicable.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Furanose Ring Protons

| Proton | Typical Chemical Shift Range (ppm) |

| H-1 (Anomeric) | 4.5 - 5.5 |

| H-2 | 3.5 - 4.5 |

| H-3 | 3.5 - 4.5 |

| H-4 | 3.5 - 4.5 |

| H-5, H-5' | 3.5 - 4.0 |

Note: The exact chemical shifts for 1,2-O-Isopropylidene-β-L-lyxofuranose would require experimental determination.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the furanose ring typically appear in the 60-110 ppm range. wikipedia.org The chemical shift of the anomeric carbon (C1) is particularly sensitive to its configuration (α or β).

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Furanose and Isopropylidene Carbons

| Carbon | Typical Chemical Shift Range (ppm) |

| C-1 (Anomeric) | 95 - 110 |

| C-2 | 70 - 85 |

| C-3 | 70 - 85 |

| C-4 | 70 - 85 |

| C-5 | 60 - 70 |

| C(CH₃)₂ | 110 - 115 |

| C(C H₃)₂ | 25 - 30 |

Note: The exact chemical shifts for 1,2-O-Isopropylidene-β-L-lyxofuranose would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

While there is a lack of specific ¹⁹F NMR studies on fluorinated derivatives of 1,2-O-Isopropylidene-β-L-lyxofuranose in the available literature, the principles of ¹⁹F NMR spectroscopy provide a powerful tool for the structural analysis of such compounds. The introduction of a fluorine atom into a carbohydrate structure serves as a sensitive probe for elucidating conformational and stereochemical details.

¹⁹F NMR offers several advantages, including a wide chemical shift range and high sensitivity to the local electronic environment. azom.com The chemical shift of a fluorine nucleus is highly dependent on its spatial orientation within the molecule, making it an excellent tool for conformational analysis. azom.com For instance, in a fluorinated derivative of 1,2-O-Isopropylidene-β-L-lyxofuranose, the ¹⁹F chemical shift would be expected to vary significantly depending on the conformation of the furanose ring and the proximity of the fluorine atom to other functional groups.

Furthermore, coupling constants between ¹⁹F and neighboring protons (¹H) or carbons (¹³C) can provide valuable dihedral angle information, which is crucial for defining the molecule's three-dimensional structure. azom.com In complex mixtures, ¹⁹F NMR can be particularly advantageous for identifying and characterizing different fluorinated species without the need for separation. rsc.orgnih.gov

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete structural elucidation of complex organic molecules like 1,2-O-Isopropylidene-β-L-lyxofuranose. These techniques allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provide insight into the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). youtube.comsdsu.edu For 1,2-O-Isopropylidene-β-L-lyxofuranose, a COSY spectrum would show correlations between adjacent protons on the furanose ring and the isopropylidene group, allowing for the tracing of the carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edu An HSQC spectrum of the target molecule would display cross-peaks connecting each proton to its corresponding carbon, facilitating the assignment of the carbon signals based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, in 1,2-O-Isopropylidene-β-L-lyxofuranose, HMBC correlations could be observed between the protons of the isopropylidene methyl groups and the C1 and C2 carbons of the furanose ring. researchgate.net

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure in solution.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While a crystal structure for 1,2-O-Isopropylidene-β-L-lyxofuranose is not directly available, the structure of its enantiomer, 1,2-O-Isopropylidene-β-D-lyxofuranose, has been determined by X-ray crystallography. iucr.orgiucr.orgnih.gov This provides invaluable information about the solid-state conformation and allows for the confident assignment of the absolute configuration of the L-enantiomer as its mirror image.

The crystal structure of the D-enantiomer reveals that the pentofuranose ring adopts a twisted conformation. iucr.orgnih.gov The five-membered ring of the isopropylidene group exists in an envelope conformation. iucr.orgnih.gov In the crystal lattice, the molecules are interconnected by a network of intermolecular hydrogen bonds involving the hydroxyl groups, forming layers. iucr.orgiucr.org

Based on this data, it can be inferred that 1,2-O-Isopropylidene-β-L-lyxofuranose will also exhibit a twisted furanose ring and an envelope-shaped isopropylidene ring in the solid state, with the stereocenters having the opposite configuration to the D-form.

Table 1: Crystallographic Data for 1,2-O-Isopropylidene-β-D-lyxofuranose nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9196 (3) |

| b (Å) | 7.3562 (4) |

| c (Å) | 21.1126 (12) |

| V (ų) | 919.36 (9) |

| Z | 4 |

| Temperature (K) | 173 |

Note: Data corresponds to the D-enantiomer.

Vibrational Spectroscopy (FTIR, Raman) in Structural Characterization

FTIR Spectroscopy: The FTIR spectrum of a carbohydrate is typically dominated by strong, broad absorptions in the hydroxyl (O-H) stretching region (around 3600-3200 cm⁻¹). nih.gov The C-H stretching vibrations of the alkyl groups on the furanose ring and the isopropylidene moiety would appear in the 3000-2800 cm⁻¹ region. nih.gov The region between 1200 and 800 cm⁻¹ is known as the "fingerprint region" for carbohydrates and contains a complex series of bands corresponding to C-O and C-C stretching and C-H bending vibrations, which are characteristic of the specific carbohydrate structure. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. researchgate.net The C-C and C-O stretching vibrations of the carbohydrate backbone would give rise to distinct Raman signals. researchgate.net The symmetric vibrations of the isopropylidene group would also be expected to produce characteristic Raman bands.

Table 2: Expected Vibrational Modes for 1,2-O-Isopropylidene-β-L-lyxofuranose

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretching | 3600-3200 |

| C-H stretching (alkyl) | 3000-2800 |

| C-O stretching | 1200-1000 |

| C-C stretching | 1200-800 |

| C-H bending | 1500-1200 |

Computational Chemistry Approaches to Conformational Landscapes

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like 1,2-O-Isopropylidene-β-L-lyxofuranose. By using molecular mechanics and quantum mechanics calculations, it is possible to determine the relative energies of different conformations and to predict the most stable structures. nih.govnih.gov

For furanose rings, the conformational space is typically described by pseudorotation, with two main low-energy regions often referred to as North (N) and South (S) conformations. nih.gov The presence of the rigid 1,2-O-isopropylidene group significantly restricts the conformational flexibility of the lyxofuranose ring, favoring specific puckering modes.

Chemical Transformations and Derivatization of 1,2 O Isopropylidene β L Lyxofuranose

Selective Functionalization of Free Hydroxyl Groups

The presence of a primary hydroxyl group at C-5 and a secondary hydroxyl group at C-3 in 1,2-O-Isopropylidene-β-L-lyxofuranose allows for selective chemical manipulation. The inherent difference in steric hindrance and nucleophilicity between these two groups is the basis for achieving regioselective reactions.

Deoxygenation Strategies at C-3 and Other Positions

The removal of a hydroxyl group, or deoxygenation, is a fundamental transformation in carbohydrate chemistry, often employed to synthesize deoxy sugars, which are components of many biologically active natural products. For 1,2-O-Isopropylidene-β-L-lyxofuranose, deoxygenation at the C-3 position is a key strategy to access 3-deoxy-threo-pentofuranose synthons. nih.goviucr.org

A prominent method for this transformation is the Barton-McCombie deoxygenation. wikipedia.orgalfa-chemistry.com This radical-based reaction involves a two-step process:

Activation of the Hydroxyl Group : The target alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. wikipedia.org This is achieved by treating the alcohol with sodium hydride, carbon disulfide, and then methyl iodide to form an S-methyl xanthate ester.

Radical-Mediated Reduction : The thiocarbonyl derivative is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH) or a less toxic alternative like a silane. wikipedia.orgnrochemistry.com The tributylstannyl radical attacks the thiocarbonyl sulfur, leading to the fragmentation of the molecule and the formation of a carbon-centered radical at the target position (C-3). wikipedia.org This alkyl radical subsequently abstracts a hydrogen atom from the hydride donor to yield the final deoxygenated product. wikipedia.org

The efficiency of the Barton-McCombie reaction in furanoside systems can be influenced by stereochemical factors, a phenomenon known as the "β-oxygen effect". researchgate.net Favorable orbital interactions between the intermediate radical and adjacent anti-oriented C-O bonds can significantly accelerate the reaction. researchgate.net The specific conformation of the furanose ring and its substituents is therefore crucial in determining the outcome of the deoxygenation.

Acylation and Etherification Reactions

The differential reactivity of the C-3 (secondary) and C-5 (primary) hydroxyl groups allows for selective acylation and etherification. The C-5 primary hydroxyl is less sterically hindered and generally more nucleophilic, making it the preferred site of reaction under controlled conditions.

Acylation (the introduction of an acyl group, R-C=O) can be performed non-selectively or selectively.

Non-selective Acylation : Treatment with an excess of an acylating agent, such as acetic anhydride (B1165640) or benzoyl chloride in pyridine, typically leads to the formation of the 3,5-di-O-acyl derivative. hacettepe.edu.trnih.gov

Selective Acylation : To achieve selective acylation at the C-5 position, methods that exploit the higher reactivity of the primary hydroxyl are used. The dibutyltin (B87310) oxide method is a well-established technique for this purpose. researchgate.net In this procedure, the starting diol is first treated with dibutyltin oxide to form a stannylene acetal (B89532) intermediate. This intermediate enhances the nucleophilicity of the primary oxygen atom, directing subsequent acylation preferentially to the C-5 position upon addition of an acyl halide. researchgate.net

Etherification (the introduction of an alkyl or aryl group, R) follows similar principles of reactivity. Selective etherification at the C-5 position to form benzyl (B1604629) ethers, silyl (B83357) ethers (e.g., TBDMS or TIPS ethers), or other alkyl ethers can be achieved by using a stoichiometric amount of the alkylating agent and a suitable base, taking advantage of the C-5 hydroxyl's greater accessibility.

Transformations Involving the Isopropylidene Moiety

The 1,2-O-isopropylidene group is a cyclic ketal that serves as a crucial protecting group for the cis-diol at the C-1 and C-2 positions. Its primary chemical transformation is its removal, known as deprotection, to unmask the diol functionality for further reactions.

This deprotection is typically accomplished via acid-catalyzed hydrolysis. The reaction is reversible, and treatment with aqueous acid (e.g., acetic acid, trifluoroacetic acid, or hydrochloric acid) shifts the equilibrium, leading to the cleavage of the ketal and regeneration of the 1,2-diol. acs.orgnih.gov The conditions can be tuned to be mild, preserving other acid-sensitive groups within the molecule. For instance, a mixture of acetic acid, water, and 1,2-dimethoxyethane (B42094) (DME) has been shown to be effective for the deprotection of isopropylidene ketals in acid-sensitive 2-deoxyglycosides. nih.gov In some synthetic sequences, the acidic removal of the isopropylidene group can trigger a cascade of reactions, such as the intramolecular rearrangement of a furanose to a more stable pyranose form. acs.org

Nucleophilic Substitution Reactions in Furanose Derivatives

Nucleophilic substitution provides a powerful route to introduce a wide range of functional groups into the carbohydrate scaffold. This is typically achieved by converting one of the hydroxyl groups (at C-3 or C-5) into a good leaving group, which is then displaced by a nucleophile in an Sₙ2 reaction.

The common strategy involves a two-step process:

Activation : The hydroxyl group is converted into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf), by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine.

Displacement : The resulting sulfonate ester, being an excellent leaving group, is then subjected to reaction with a variety of nucleophiles. This allows for the introduction of azides (-N₃), halides (-Cl, -Br, -I), thiols (-SH), and other functionalities with inversion of configuration at the reaction center. rsc.orglibretexts.org

For example, a 5-O-tosylated furanose derivative can undergo bimolecular displacement with a nucleophile like potassium acetate (B1210297) to yield a 5-O-acetyl derivative, demonstrating a classic Sₙ2 pathway. rsc.org

Anomeric Modifications and C-Glycosylation Reactions

The anomeric carbon (C-1) is a site of unique reactivity in carbohydrates. Modifications at this center, particularly the formation of carbon-carbon bonds to create C-glycosides, are of significant interest because the resulting C-C linkage is resistant to enzymatic and chemical hydrolysis compared to natural O-glycosidic bonds. thieme-connect.debohrium.com

C-Glycosylation Methodologies for Furanose Systems

The synthesis of C-glycosides from furanose systems is a challenging task due to the conformational flexibility of the five-membered ring, which can exist in various twist and envelope conformations. thieme-connect.de This makes stereocontrol at the anomeric center more difficult than in the more rigid six-membered pyranose systems. thieme-connect.de Nevertheless, several effective methodologies have been developed.

Lewis Acid-Mediated Reactions: This is the most common approach, involving the reaction of a furanosyl donor with a carbon-based nucleophile in the presence of a Lewis acid (e.g., TMSOTf, SnCl₄, BF₃·OEt₂). acs.orgntu.edu.sg The Lewis acid facilitates the formation of a key oxocarbenium ion intermediate, which is then attacked by the nucleophile. researchgate.net

Donors : Common furanosyl donors include glycosyl acetates, halides, and thioglycosides.

Nucleophiles : A wide range of nucleophiles can be used, including allyltrimethylsilane, silyl enol ethers, and electron-rich aromatic compounds (in Friedel-Crafts type reactions). acs.orgntu.edu.sg

Stereochemical Control (The Woerpel Model): The stereochemical outcome of these reactions is often rationalized by the Woerpel model . acs.orgntu.edu.sgnih.gov This model predicts that for five-membered ring oxocarbenium ions, the substituent at C-3 exerts the most significant electronic influence, favoring a pseudoaxial orientation to stabilize the positive charge. Nucleophilic attack then preferentially occurs from the "inside" face of the envelope conformation, leading to the formation of the 1,3-cis product. ntu.edu.sg However, deviations can occur, particularly with aromatic nucleophiles where thermodynamic equilibration may favor the more stable product. acs.org

Radical-Based Methods: Modern approaches utilize photoredox catalysis to generate furanosyl radicals from precursors like glycosyl esters. These radicals can then be coupled with various partners, offering an alternative pathway for C-glycosylation that operates under different mechanistic principles. nih.gov

The table below summarizes some common C-glycosylation methodologies for furanose systems.

| Methodology | Glycosyl Donor | Nucleophile | Promoter/Catalyst | Typical Stereochemical Outcome |

| Lewis Acid-Mediated | Glycosyl Acetate/Halide | Allylsilane, Silyl Enol Ether | TMSOTf, SnCl₄ | Often follows Woerpel model (1,3-cis) |

| Friedel-Crafts Type | Glycosyl Acetate | Electron-rich Aromatics | Lewis Acid | Can be thermodynamically controlled |

| Photoredox Catalysis | Glycosyl DHP Ester | Carboxylic Acids | Photoredox/Nickel Dual Catalyst | Governed by C-2 stereochemistry |

| Palladium-Catalyzed | Furanosyl Chloride | Aryl C-H bond (with directing group) | Pd(OAc)₂ | ortho-selective C-H activation |

These methodologies provide a robust toolkit for the synthesis of C-furanosides, enabling the construction of stable glycomimetics and complex natural products.

Stereoselectivity in Anomeric Functionalization

The functionalization of the anomeric (C1) position of carbohydrates is a cornerstone of glycoscience, enabling the synthesis of glycoconjugates and oligosaccharides. The stereochemical outcome of these reactions is of paramount importance, as the α- and β-anomers often exhibit distinct biological activities. In the case of 1,2-O-isopropylidene-β-L-lyxofuranose, direct functionalization at the anomeric carbon first requires the removal of the isopropylidene group to liberate the hemiacetal. Subsequent glycosylation reactions can then be performed, and the stereoselectivity is governed by several factors.

The formation of a glycosidic bond can proceed through different mechanisms, primarily SN1 or SN2 pathways, which lead to different stereochemical outcomes. An SN1-type reaction typically involves the formation of a transient oxocarbenium ion intermediate. This planar species can be attacked by a nucleophile (the acceptor alcohol) from either the α- or β-face, often leading to a mixture of anomers. The final ratio of α- to β-glycosides is influenced by the anomeric effect, which generally favors the formation of the α-anomer (the thermodynamically more stable product).

Conversely, an SN2-type reaction involves the direct displacement of a leaving group at the anomeric center by the nucleophile, resulting in an inversion of configuration. To achieve high stereoselectivity, this is often the preferred pathway. For instance, if a β-anomeric leaving group is installed, an SN2 reaction will lead to the formation of an α-glycoside.

Neighboring group participation can also play a crucial role in directing the stereochemical outcome. A participating group at the C2 position can shield one face of the molecule, forcing the incoming nucleophile to attack from the opposite face. However, in 1,2-O-isopropylidene-β-L-lyxofuranose, the C2 hydroxyl group is part of the isopropylidene acetal, which limits its ability to act as a participating group in the same manner as an acyl group.

The choice of glycosyl donor, activating agent, solvent, and temperature all play a significant role in determining the stereoselectivity of anomeric functionalization. For furanosides, which are generally more flexible than pyranosides, achieving high stereoselectivity can be challenging.

Table 1: Factors Influencing Stereoselectivity in Glycosylation Reactions of Lyxofuranose Derivatives

| Factor | Influence on Stereoselectivity | Predominant Anomer |

| Reaction Mechanism | SN1 (via oxocarbenium ion) | Mixture of α and β (often α-favored due to anomeric effect) |

| SN2 (with a β-leaving group) | α-anomer (inversion of configuration) | |

| Neighboring Group | Participation by a C2-acyl group | 1,2-trans product |

| Solvent | Non-polar solvents | Can favor SN2-like pathways |

| Polar, coordinating solvents | Can stabilize oxocarbenium ion, favoring SN1 pathways | |

| Temperature | Lower temperatures | Can enhance kinetic control, favoring one anomer |

This table presents generalized outcomes based on established principles of glycosylation chemistry, as specific data for 1,2-O-Isopropylidene-β-L-lyxofuranose is limited.

Reactions of Keto-Furanose Intermediates (Ulose Derivatives)

Oxidation of the free hydroxyl group at the C3 position of 1,2-O-isopropylidene-β-L-lyxofuranose furnishes the corresponding ketone, known as a ulose or keto-furanose. This transformation opens up a rich area of chemistry, as the newly introduced carbonyl group can serve as a handle for a variety of subsequent reactions, including nucleophilic additions and reductions.

The synthesis of the D-enantiomer, 1,2-O-isopropylidene-β-D-lyxofuranose, has been reported via the oxidation of 1,2-O-isopropylidene-5-O-t-butyldiphenylsilyl-β-D-arabinofuranose at the C3 position, followed by a stereoselective reduction of the intermediate ulose. This reduction proceeded with high stereoselectivity from the more accessible α-face to yield the lyxo-configured product.

For the L-enantiomer, oxidation of 1,2-O-isopropylidene-β-L-arabinofuranose would yield 1,2-O-isopropylidene-α-L-erythro-pentofuran-3-ulose. The reactivity of this ulose is of significant synthetic interest. Nucleophilic addition reactions to the C3 carbonyl are expected to proceed with facial selectivity, influenced by the steric hindrance imposed by the rest of the furanose ring and the isopropylidene group. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols with the creation of a new stereocenter at C3. The stereochemical outcome of such additions is often predicted by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the substituents.

The reduction of the C3-keto group can be achieved using various reducing agents, and the stereoselectivity of this transformation is highly dependent on the reagent used. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are likely to approach from the less sterically hindered face of the molecule, while smaller reducing agents, like sodium borohydride, may exhibit lower selectivity. The stereochemical outcome of these reductions is crucial as it allows for the synthesis of epimeric sugar derivatives.

Table 2: Potential Reactions of 1,2-O-Isopropylidene-α-L-erythro-pentofuran-3-ulose

| Reaction Type | Reagent(s) | Expected Product(s) | Stereochemical Considerations |

| Reduction | NaBH4 | 1,2-O-Isopropylidene-β-L-lyxofuranose and/or 1,2-O-Isopropylidene-β-L-arabinofuranose | The ratio of epimers depends on the facial selectivity of hydride attack. |

| L-Selectride® | Predominantly one epimer due to sterically controlled hydride delivery. | ||

| Nucleophilic Addition | CH3MgBr | 3-C-Methyl-1,2-O-isopropylidene-β-L-lyxofuranose and/or the arabino-epimer | The stereochemistry at C3 is determined by the trajectory of the nucleophilic attack. |

| Wittig Reagents (e.g., Ph3P=CH2) | 3-Deoxy-3-methylene-1,2-O-isopropylidene-β-L-arabinofuranose | Formation of an exocyclic double bond at the C3 position. |

This table illustrates potential reactions and outcomes based on the known reactivity of ulose derivatives.

Emerging Synthetic Methodologies in Carbohydrate Chemistry (e.g., Photocatalysis)

While traditional methods for carbohydrate modification have been well-established, there is a continuous drive to develop more efficient, selective, and sustainable synthetic methodologies. Emerging techniques such as photocatalysis, flow chemistry, and biocatalysis are beginning to make a significant impact in the field of carbohydrate chemistry and offer exciting possibilities for the functionalization of 1,2-O-isopropylidene-β-L-lyxofuranose.

Photocatalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a range of transformations that are often difficult to achieve through conventional methods. In carbohydrate chemistry, photocatalysis has been employed for C-H functionalization, decarboxylative couplings, and the generation of glycosyl radicals from suitable precursors. For a molecule like 1,2-O-isopropylidene-β-L-lyxofuranose, photocatalytic methods could potentially be used for the direct functionalization of C-H bonds, for instance at the C4 or C5 positions, without the need for pre-functionalization. This would provide a highly atom-economical route to novel derivatives.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. In the context of carbohydrate synthesis, flow chemistry has been successfully applied to glycosylation reactions, allowing for precise control over reaction parameters such as temperature and residence time. This can lead to improved yields and stereoselectivities. The synthesis of furanosides, which can be kinetically favored products, is particularly well-suited to flow conditions where the reaction can be stopped before rearrangement to the thermodynamically more stable pyranoside form occurs.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is another rapidly growing area in carbohydrate chemistry. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. Glycosyltransferases can be used for the stereospecific formation of glycosidic bonds, while other enzymes, such as oxidases and dehydrogenases, can be employed for the selective oxidation of specific hydroxyl groups. For 1,2-O-isopropylidene-β-L-lyxofuranose, enzymatic methods could potentially be used for the selective acylation or glycosylation of the C3 or C5 hydroxyl groups, or for the stereoselective reduction of the corresponding C3-ulose derivative.

Table 3: Application of Emerging Methodologies to Furanoside Synthesis

| Methodology | Potential Application to 1,2-O-Isopropylidene-β-L-lyxofuranose | Advantages |

| Photocatalysis | Direct C-H functionalization at C4 or C5; Generation of anomeric radicals for C-glycosylation. | Mild reaction conditions; Avoids the need for pre-functionalization; Access to novel reactivity. |

| Flow Chemistry | Stereoselective glycosylation reactions; Synthesis of kinetically favored furanosides. | Precise control over reaction parameters; Improved safety and scalability; Higher yields and selectivities. |

| Biocatalysis | Regio- and stereoselective acylation, glycosylation, or oxidation; Stereospecific reduction of ulose intermediates. | High selectivity; Mild and environmentally friendly conditions; Avoidance of protecting groups. |

Applications of 1,2 O Isopropylidene β L Lyxofuranose and Its Derivatives As Chiral Synthons

Role in the Synthesis of Deoxy- and Amino-Sugars

Deoxy and amino sugars are fundamental components of many biologically active compounds, including antibiotics and glycoproteins. researchgate.net The specific stereochemistry of 1,2-O-Isopropylidene-β-L-lyxofuranose makes it an important precursor for accessing rare L-series deoxy and amino sugars.

The free hydroxyl groups at the C-3 and C-5 positions are available for various chemical transformations. For instance, deoxygenation at the C-3 position can be conducted to yield 3-deoxy-1,2-O-isopropylidene-β-L-threo-pentofuranose, a chiral synthon for further synthetic work. This process typically involves an oxidation-reduction sequence or radical-based deoxygenation reactions.

Similarly, the introduction of an amino group, often at the C-3 or C-5 position, is a key application. This is typically achieved by first converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide-containing nucleophile (e.g., sodium azide). The resulting azide (B81097) can then be reduced to the desired primary amine. This multi-step process allows for the stereocontrolled synthesis of novel amino sugars. These compounds are of interest as they are structural components of various natural products and can act as inhibitors for enzymes like glycosidases.

Table 1: Synthetic Transformations for Deoxy- and Amino-Sugar Synthesis

Below is a summary of typical synthetic routes starting from 1,2-O-Isopropylidene-β-L-lyxofuranose to produce deoxy and amino sugar derivatives.

| Starting Material | Target Position | Reaction Sequence | Intermediate Product | Final Product Type |

| 1,2-O-Isopropylidene-β-L-lyxofuranose | C-3 | 1. Oxidation (e.g., Swern, PCC) 2. Reduction (e.g., NaBH₄) or Barton-McCombie deoxygenation | 3-keto or 3-thionocarbonate derivative | Deoxy-sugar |

| 1,2-O-Isopropylidene-β-L-lyxofuranose | C-3 or C-5 | 1. Sulfonylation (e.g., TsCl, MsCl) 2. Nucleophilic substitution (NaN₃) 3. Reduction (e.g., H₂, Pd/C or LiAlH₄) | Azido-sugar derivative | Amino-sugar |

Precursors for Nucleoside and Nucleotide Analogues

Nucleoside and nucleotide analogues are a critical class of therapeutic agents, widely used as antiviral and anticancer drugs. nih.govnih.gov These molecules function by mimicking natural nucleosides and interfering with the replication of viral genomes or cancer cells. nih.gov The L-configuration of 1,2-O-Isopropylidene-β-L-lyxofuranose makes it a valuable precursor for the synthesis of L-nucleoside analogues, which often exhibit unique biological activities and resistance profiles compared to their natural D-counterparts.

The synthesis of nucleoside analogues from this precursor involves several key steps. First, the hydroxyl group at C-5 is often protected. The C-3 hydroxyl can then be modified or left as is. The crucial step is the glycosylation reaction, where the furanose sugar is coupled with a heterocyclic base (nucleobase). This typically requires the removal of the 1,2-isopropylidene group and activation of the anomeric carbon (C-1) to facilitate coupling. L-lyxofuranosyl derivatives have been used to synthesize benzimidazole (B57391) nucleosides, some of which have shown activity against herpesviruses like human cytomegalovirus (HCMV). fu-berlin.de

For example, L-lyxose can be fully acetylated to form 1,2,3,5-tetra-O-acetyl-L-lyxofuranose, which is then condensed with a substituted benzimidazole to yield the desired α-L-nucleoside. fu-berlin.de The use of the isopropylidene-protected form allows for selective modifications at C-3 and C-5 prior to the glycosylation step, enabling the creation of a diverse library of nucleoside analogues.

Table 2: Synthesis of L-Nucleoside Analogues

This table outlines the general pathway for utilizing L-lyxose derivatives in the synthesis of nucleoside analogues.

| Precursor Stage | Key Reagent/Reaction | Purpose | Resulting Compound Class | Example Target |

| L-Lyxose | Acetic Anhydride (B1165640) | Global protection of hydroxyl groups | Per-acetylated L-lyxofuranose | 1,2,3,5-tetra-O-acetyl-L-lyxofuranose |

| Protected Sugar | Substituted Nucleobase (e.g., 2,5,6-trichlorobenzimidazole) | Vorbrüggen glycosylation | Protected L-nucleoside analogue | Protected α-L-lyxofuranosyl benzimidazole fu-berlin.de |

| Protected Nucleoside | Deprotection Agent (e.g., ammonia (B1221849) in methanol) | Removal of acetyl protecting groups | Final L-nucleoside analogue | 5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazole derivatives |

Building Blocks for Complex Carbohydrate Structures

Oligosaccharides are complex carbohydrates involved in a vast array of biological processes, from cell recognition to immune responses. nih.gov The chemical synthesis of these structures is a challenging field that relies on a toolbox of selectively protected monosaccharide building blocks. diva-portal.org 1,2-O-Isopropylidene-β-L-lyxofuranose, with its defined stereochemistry and differential protection, is a potential building block for constructing such complex molecules.

In oligosaccharide synthesis, a monosaccharide unit can act as either a "glycosyl donor" or a "glycosyl acceptor". diva-portal.org

As a Glycosyl Acceptor: With its 1,2-hydroxyls blocked by the isopropylidene group, 1,2-O-Isopropylidene-β-L-lyxofuranose presents free hydroxyl groups at C-3 and C-5. These positions are available to act as nucleophiles, accepting a glycosyl unit from a donor to form a new glycosidic bond. Regioselective protection of either the C-3 or C-5 hydroxyl would allow for precise control over the linkage site.

As a Glycosyl Donor: To be used as a donor, the anomeric carbon (C-1) must be activated. This would require the removal of the acid-labile isopropylidene group, followed by the introduction of a suitable leaving group at C-1 (e.g., a halide, trichloroacetimidate, or thiophenyl group). The other hydroxyl groups would need to be protected with groups that are stable under the conditions of glycosylation.

While L-lyxose is one of the rarer sugars in nature, its incorporation into synthetic oligosaccharides could provide access to novel structures for studying carbohydrate-protein interactions or for the development of carbohydrate-based therapeutics.

Utility in the Construction of Natural Products and their Mimetics

Carbohydrates are frequently used as "chiral pool" starting materials for the total synthesis of natural products. nih.gov Their rigid ring structures and dense stereochemical information provide a powerful platform for constructing complex, enantiomerically pure molecules. L-sugars, such as L-lyxose, are particularly valuable for synthesizing the enantiomers of natural products that are typically derived from D-sugars, or for accessing natural products that inherently contain L-sugar components.

The synthetic utility of 1,2-O-Isopropylidene-β-L-lyxofuranose lies in its role as a versatile five-carbon chiral building block. The furanose ring can be manipulated and cleaved to generate acyclic chiral fragments. For instance, oxidative cleavage of the C2-C3 bond could yield a functionalized four-carbon chain with defined stereocenters, which can be elaborated into various target molecules.

One notable example of a natural product derived from an L-pentose is L-ascorbic acid (Vitamin C). While the industrial synthesis often starts from D-glucose, laboratory syntheses have been developed from L-sugars. acs.org A key intermediate in one of the first syntheses of L-ascorbic acid was L-xylosone, derived from L-xylose. acs.org Given the stereochemical relationship between L-lyxose and L-xylose (they are C-2 epimers), synthetic routes can be designed to convert L-lyxose derivatives into intermediates suitable for the synthesis of Vitamin C analogues or other complex natural products. nih.gov

Future Research Directions in Isopropylidene Lyxofuranose Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in carbohydrate chemistry, aiming to reduce environmental impact and improve efficiency. nih.govresearchgate.net Future research in the synthesis of 1,2-O-isopropylidene-β-L-lyxofuranose will likely focus on several key areas to enhance sustainability.

One promising avenue is the adoption of flow chemistry . Continuous flow processes offer numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netpolimi.itcreative-peptides.com The development of a continuous flow synthesis for 1,2-O-isopropylidene-β-L-lyxofuranose could significantly reduce reaction times and improve yield and purity. semanticscholar.orgflinders.edu.aumdpi.com

Another critical area is the exploration of biocatalytic and chemoenzymatic methods . polimi.it Enzymes, operating under mild conditions, offer high selectivity and can reduce the need for protecting groups and the use of harsh reagents. nih.gov Research into identifying or engineering enzymes that can catalyze the specific isopropylidenation of L-lyxose to the desired furanose form would be a significant breakthrough. rsc.org Chemoenzymatic strategies, which combine the best of chemical and enzymatic transformations, could also provide more efficient and sustainable routes to the target molecule and its derivatives. flinders.edu.au

Furthermore, the development and application of green chemistry metrics , such as atom economy, E-factor, and process mass intensity, will be essential in evaluating and comparing the sustainability of different synthetic routes. nih.govnih.gov This quantitative assessment will drive the adoption of more environmentally benign methodologies. The use of greener solvents, such as ionic liquids or deep eutectic solvents, and the development of recyclable catalysts are also important aspects of this research direction. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, reduced reaction times. researchgate.netpolimi.itcreative-peptides.com | Development of optimized flow reactors and conditions for the isopropylidenation of L-lyxose. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, potential for protecting-group-free synthesis. nih.gov | Screening and engineering of enzymes for the regioselective and stereoselective synthesis of the target compound. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymatic transformations. polimi.itflinders.edu.au | Designing multi-step syntheses that leverage both chemical and biological catalysts. |

| Green Solvents and Catalysts | Reduced environmental impact, potential for catalyst recycling. researchgate.net | Exploration of alternative reaction media and recoverable catalytic systems. |

Exploration of Novel Stereo- and Regioselective Transformations

The three free hydroxyl groups on the 1,2-O-isopropylidene-β-L-lyxofuranose backbone offer a platform for a wide range of chemical modifications. A key area of future research will be the development of novel and highly selective transformations to access a diverse array of derivatives.

Stereoselective glycosylation is a cornerstone of carbohydrate chemistry. Future work will likely focus on developing new methods for the stereocontrolled formation of glycosidic bonds using 1,2-O-isopropylidene-β-L-lyxofuranose as a donor or acceptor. researchgate.netnih.gov This includes the exploration of new catalysts and protecting group strategies to control the anomeric configuration of the resulting glycosides. wiley-vch.deresearchgate.netnih.gov The synthesis of both 1,2-cis and 1,2-trans glycosidic linkages with high selectivity remains a significant challenge. researchgate.net

Regioselective functionalization of the hydroxyl groups at the C3, C5, and the anomeric positions is another critical research direction. This could involve enzymatic acylations, which can exhibit remarkable regioselectivity under mild conditions, or the use of modern organic reactions that can differentiate between the various hydroxyl groups. nih.govchemrxiv.org For instance, regioselective oxidation of one of the hydroxyl groups could provide access to valuable keto-sugar intermediates. semanticscholar.orgnih.gov

Furthermore, the development of diastereoselective reactions at the C3 position, for example, through the formation of an enolate from a C3-keto derivative, could lead to the synthesis of novel C-branched sugar analogues with interesting biological or material properties.

| Transformation | Target Functionality | Potential Applications |

|---|---|---|

| Stereoselective Glycosylation | α- and β-glycosides | Synthesis of oligosaccharides and glycoconjugates. researchgate.net |

| Regioselective Acylation | Mono- or di-acylated derivatives | Intermediate for further functionalization. nih.gov |

| Regioselective Oxidation | Keto-sugars | Precursors for C-branched sugars and modified monosaccharides. semanticscholar.orgnih.gov |

| Diastereoselective Alkylation | C-branched sugar analogues | Development of novel bioactive molecules and materials. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of molecules. wiley-vch.de For 1,2-O-isopropylidene-β-L-lyxofuranose, advanced computational modeling can provide profound insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of various reactions, helping to rationalize observed stereoselectivities and regioselectivities. semanticscholar.org For example, DFT studies can elucidate the conformational preferences of key intermediates, such as oxocarbenium ions, which are central to glycosylation reactions. nih.govnih.govscienceopen.com Understanding the energy landscape of these intermediates can guide the design of more selective reactions. researchgate.net

Molecular Dynamics (MD) simulations can be used to study the conformational behavior of 1,2-O-isopropylidene-β-L-lyxofuranose and its derivatives in solution. semanticscholar.orgmdpi.com This can provide insights into how the solvent and different functional groups influence the molecule's shape and, consequently, its reactivity.

Furthermore, the development of machine learning models for predicting regioselectivity is a rapidly advancing field. nih.govnih.govchemrxiv.org By training models on large datasets of carbohydrate reactions, it may become possible to accurately predict the outcome of reactions on 1,2-O-isopropylidene-β-L-lyxofuranose, thereby accelerating the discovery of new synthetic routes and derivatives. acs.org Quantum mechanics-based workflows can also be developed to predict regioselectivity in C-H activation, which could be applied to this system. nih.govbeilstein-journals.org

| Computational Method | Area of Investigation | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis, reaction mechanisms, intermediate stability. semanticscholar.orgscienceopen.com | Rational design of stereoselective and regioselective reactions. |

| Molecular Dynamics (MD) | Conformational analysis in solution, solvent effects. semanticscholar.orgmdpi.com | Understanding the influence of molecular shape and environment on reactivity. |

| Machine Learning | Prediction of regioselectivity and reaction outcomes. nih.govchemrxiv.org | Accelerated discovery of new reactions and synthetic routes. |

| Quantum Mechanics (QM) Workflows | Prediction of C-H activation sites. nih.govbeilstein-journals.org | Guiding the development of novel functionalization strategies. |

Design and Synthesis of Chemically Diverse Analogues for Material Science Applications

The unique chiral structure of 1,2-O-isopropylidene-β-L-lyxofuranose makes it an attractive starting material for the development of novel materials. Future research will likely explore the synthesis of a wide range of analogues for applications in material science.

One area of interest is the development of carbohydrate-based polymers . nih.goveuroglyco.com By functionalizing the hydroxyl groups of 1,2-O-isopropylidene-β-L-lyxofuranose with polymerizable moieties, it can be incorporated into polymer backbones, leading to new biodegradable and biocompatible materials. tue.nlresearchgate.net The chirality of the sugar unit can also impart unique properties to the resulting polymers.

Another promising application is in the field of liquid crystals . Chiral molecules are often used as dopants to induce helical structures in liquid crystal phases. semanticscholar.orgyork.ac.uknih.govmdpi.comnih.gov Derivatives of 1,2-O-isopropylidene-β-L-lyxofuranose could be designed and synthesized to act as novel chiral dopants, potentially leading to new liquid crystal displays and optical materials. researchgate.netnih.govrsc.org The synthesis of carbohydrate-based liquid crystals themselves is also an active area of research. euroglyco.comresearchgate.net

The development of hydrogels from lyxofuranose derivatives is another potential research direction. By cross-linking modified lyxofuranose molecules, it may be possible to create novel hydrogels with applications in drug delivery, tissue engineering, and other biomedical fields.

| Material Type | Design Strategy | Potential Applications |

|---|---|---|

| Polymers | Incorporation of functionalized lyxofuranose monomers into polymer chains. nih.govtue.nlresearchgate.net | Biodegradable plastics, biomedical materials. |

| Liquid Crystals | Synthesis of lyxofuranose derivatives as chiral dopants or mesogens. researchgate.netnih.govresearchgate.netyork.ac.ukrsc.org | Displays, optical sensors, chiral separations. |

| Hydrogels | Cross-linking of modified lyxofuranose molecules. | Drug delivery, tissue engineering, smart materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-O-isopropylidene-protected lyxofuranose derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acid-catalyzed acetonation of L-lyxose with acetone. For example, bisacetone derivatives (e.g., glucofuranose analogs) are synthesized using dry acetone, H₂SO₄, and CuSO₄ as catalysts, yielding ~46% after recrystallization . Optimization of reaction time, temperature, and acid concentration is critical for improving yields. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures product homogeneity .

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure and stereochemistry of 1,2-O-isopropylidene-β-L-lyxofuranose?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with known furanose derivatives. For example, the isopropylidene group shows characteristic singlet protons at δ ~1.3–1.5 ppm, while anomeric carbons resonate at δ ~100–110 ppm .

- X-ray crystallography : Resolve absolute configuration using anomalous dispersion effects. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a = 5.92 Å, b = 7.36 Å, c = 21.11 Å) provide unambiguous stereochemical confirmation .

Q. What purification techniques are most effective for isolating 1,2-O-isopropylidene-β-L-lyxofuranose derivatives from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use methanol-water (1:1) for initial crude purification .

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 1:3) to separate acylated or alkylated derivatives .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved in the functionalization of 1,2-O-isopropylidene-β-L-lyxofuranose?

- Methodological Answer : Use chiral auxiliaries or stereocontrolled reactions. For example, Tebbe-mediated cascade reactions enable one-pot methylenation and carbocyclization, achieving >95% diastereoselectivity for carbafuranose analogs . Steric hindrance from the isopropylidene group directs regioselective acylation at the C-3 or C-5 positions .

Q. What mechanistic insights explain the regioselectivity of alkylation or acylation reactions on 1,2-O-isopropylidene-β-L-lyxofuranose?

- Methodological Answer :

- Alkylation : NaH deprotonates hydroxyl groups, favoring nucleophilic attack at less hindered sites (e.g., C-3 over C-5 due to steric shielding by the isopropylidene group) .

- Acylation : Electron-withdrawing acyl groups enhance reactivity at primary hydroxyls. HMBC NMR correlations can validate site-specific modifications .

Q. How do protecting groups (e.g., isopropylidene vs. benzyl) impact the reactivity of lyxofuranose derivatives in glycosylation reactions?

- Methodological Answer :

- Isopropylidene : Stabilizes the furanose ring, preventing ring-opening but limiting access to certain hydroxyls.

- Benzyl groups : Enhance solubility in organic solvents and enable orthogonal deprotection strategies (e.g., hydrogenolysis). Comparative studies show benzyl-protected derivatives exhibit higher glycosylation efficiency in SN2-type reactions .

Q. What strategies optimize large-scale synthesis of 1,2-O-isopropylidene-β-L-lyxofuranose derivatives while maintaining enantiomeric purity?

- Methodological Answer :

- DMSO oxidation/NaBH₄ reduction : Scale-up protocols (e.g., 100 mmol batches) for di-O-isopropylidene-allofuranose analogs achieve >90% yield with minimal racemization .

- Crystallization control : Slow cooling in ethanol ensures high enantiomeric excess (ee >99%) by suppressing kinetic crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.